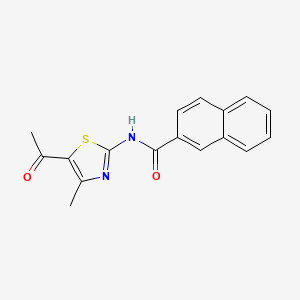

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide, also known as AMT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AMT belongs to the class of thiazole-based compounds and is known for its anti-inflammatory and anti-tumor properties.

Applications De Recherche Scientifique

Anticonvulsant Activity

- Research Findings : A series of compounds, including N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide, were studied for their anticonvulsant activity. These compounds exhibited significant activity against animal models of seizures, with some showing promising activity that warrants further investigation (Arshad et al., 2019).

Reactivity and Synthesis

- Research Findings : Studies involving the synthesis and reactivity of naphtho-fused thiazoles, which are structurally related to this compound, have been conducted. These studies provide insights into the methods of synthesizing such compounds and their potential chemical reactions (Aleksandrov et al., 2018).

Antimicrobial and Anti-proliferative Activities

- Research Findings : Thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, structurally similar to the chemical , have been synthesized and evaluated. These compounds, including those similar to this compound, showed interesting antimicrobial and antiproliferative activities (Mansour et al., 2020).

Synthesis and Biological Evaluation

- Research Findings : Various aminothiazoles and thiazolylacetonitrile derivatives have been synthesized and evaluated for biological activities, including anti-inflammatory effects. These studies contribute to understanding the potential therapeutic applications of compounds structurally related to this compound (Thabet et al., 2011).

Anticancer Evaluation

- Research Findings : Research on the synthesis and anticancer evaluation of naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl derivatives reveals the potential of such compounds in treating cancer. These findings are relevant to compounds like this compound (Salahuddin et al., 2014).

Electrophilic Substitution Reactions

- Research Findings : Studies on the synthesis and reactivity of compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole, related to this compound, have been conducted. These studies explore the electrophilic substitution reactions of such compounds (Aleksandrov & El’chaninov, 2017).

Anticancer Activity of Thiazole and Thiadiazole Derivatives

- Research Findings : A new series of thiazole and thiadiazole derivatives have been synthesized and evaluated for their potential anticancer activities. These studies help understand the anticancer potential of compounds structurally related to this compound (Ekrek et al., 2022).

Mécanisme D'action

Target of Action

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide is a compound that belongs to the group of azole heterocycles, specifically thiazoles . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and anticancer drugs . .

Mode of Action

Thiazoles, in general, have been found to interact with various biological targets, leading to a wide range of therapeutic effects .

Biochemical Pathways

These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and anticancer drugs .

Action Environment

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Propriétés

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-10-15(11(2)20)22-17(18-10)19-16(21)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,1-2H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGZZODJDURWJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC3=CC=CC=C3C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2473527.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2473531.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2473535.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2473536.png)

![6-Cyclopropyl-N-[(2,4-difluorophenyl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2473539.png)

![6-methoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)nicotinamide](/img/structure/B2473541.png)

![2-phenyl-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2473542.png)